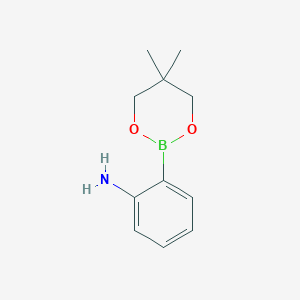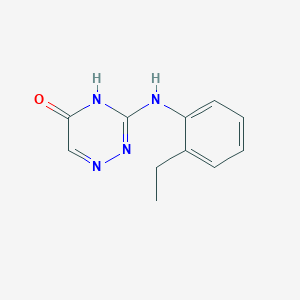![molecular formula C5H3N3O B13110167 Isoxazolo[3,4-d]pyrimidine CAS No. 28648-19-3](/img/structure/B13110167.png)
Isoxazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazolo[3,4-d]pyrimidine is a heterocyclic compound that consists of a fused isoxazole and pyrimidine ring system. This compound has garnered significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolo[3,4-d]pyrimidine typically involves the cyclization of suitably substituted isoxazoles or pyrimidines. One common method is the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles under reflux conditions in pyridine . Another approach involves the use of Mannich bases in the presence of pyridine to form the desired this compound scaffold . These reactions often require specific catalysts and controlled reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Isoxazolo[3,4-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to introduce functional groups for further derivatization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of functionalized this compound compounds.
Applications De Recherche Scientifique
Isoxazolo[3,4-d]pyrimidine has a broad spectrum of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant antioxidant, antibacterial, and antifungal activities.
Medicine: This compound derivatives have shown promise as selective Toll-like receptor 7 agonists, which are important in modulating the immune response.
Industry: The compound’s unique properties make it valuable in the development of pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of isoxazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a Toll-like receptor 7 agonist, the compound binds to the receptor, triggering a signaling cascade that leads to the activation of the myeloid differentiation primary response protein 88 (MyD88) pathway . This activation results in the release of pro-inflammatory cytokines and type I interferons, which play a crucial role in the immune response . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparaison Avec Des Composés Similaires
Isoxazolo[3,4-d]pyrimidine can be compared with other similar compounds such as pyrazolo[4,3-d]pyrimidine and isoxazolo[5,4-b]pyridine:
Pyrazolo[4,3-d]pyrimidine: This compound also exhibits significant biological activities, including antioxidant and antimicrobial properties.
Isoxazolo[5,4-b]pyridine: This compound is known for its antitumor and pesticidal activities. While both compounds share a similar isoxazole ring, their fused ring systems confer different biological properties and applications.
List of Similar Compounds
- Pyrazolo[4,3-d]pyrimidine
- Isoxazolo[5,4-b]pyridine
- Isoxazolo[4,5-b]pyridine
- Isoxazolo[3’,4’:4,5]thieno[2,3-b]pyridine
Propriétés
Numéro CAS |
28648-19-3 |
|---|---|
Formule moléculaire |
C5H3N3O |
Poids moléculaire |
121.10 g/mol |
Nom IUPAC |
[1,2]oxazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C5H3N3O/c1-4-2-9-8-5(4)7-3-6-1/h1-3H |
Clé InChI |
HSPLOBDPVYDNDI-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=NC=NC2=NO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B13110133.png)
![[1,2,3]Thiadiazolo[5,4-b]pyridin-7-amine](/img/structure/B13110137.png)


![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methylpyrazine-2-carboxamide](/img/structure/B13110149.png)
![7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13110151.png)
